DM1-SMe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

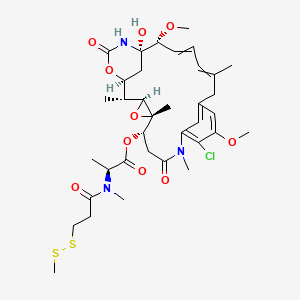

C36H50ClN3O10S2 |

|---|---|

Peso molecular |

784.4 g/mol |

Nombre IUPAC |

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

Clave InChI |

ZLUUPZXOPGORNG-GWACYELESA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of DM1-SMe: A Potent Microtubule Disruptor for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

DM1-SMe, a synthetic derivative of the natural product maytansine, is a highly potent cytotoxic agent engineered for targeted delivery to cancer cells, primarily as the payload component of antibody-drug conjugates (ADCs).[1][] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[1][3] This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental validation of this compound's activity.

Molecular Mechanism of Action: Microtubule End Poisoning

This compound exerts its cytotoxic effects by acting as a potent inhibitor of microtubule polymerization.[][4] Unlike some other microtubule-targeting agents, this compound's primary mechanism is the suppression of microtubule dynamic instability.[1][5] This is achieved through a process described as "microtubule end poisoning."[1]

The core steps of this mechanism are as follows:

-

Binding to Tubulin: this compound binds to soluble αβ-tubulin heterodimers.[1][6]

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin into microtubules.[6][7]

-

High-Affinity Binding to Microtubule Tips: Crucially, this compound exhibits high-affinity binding to the ends of existing microtubules.[1][6] This interaction is significantly stronger than that of other microtubule inhibitors like vinblastine.[1]

-

Suppression of Dynamics: By binding to the microtubule tips, this compound suppresses the key parameters of dynamic instability, including the rates of both growth and shortening (catastrophe and rescue frequencies).[1]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite structure for chromosome segregation during cell division.[1][8] This leads to an arrest of the cell cycle in the G2/M phase.[5][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

Figure 1: Mechanism of Action of this compound.

Role in Antibody-Drug Conjugates (ADCs)

This compound is a key component of several ADCs, where its high potency can be specifically directed to tumor cells expressing a target antigen.[][8] The general workflow of a this compound-containing ADC is as follows:

-

Target Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized, typically via endocytosis.[1]

-

Lysosomal Trafficking: The complex is trafficked to the lysosome.

-

Payload Release: Inside the lysosome, the linker connecting the antibody to DM1 is cleaved, releasing the active DM1 payload into the cytoplasm.[1][]

-

Cytotoxic Action: The released DM1 then engages with the microtubule network as described above, leading to cell death.[1]

Figure 2: Workflow of a this compound Antibody-Drug Conjugate.

Quantitative Data Summary

The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities and Microtubule Inhibition

| Parameter | Value | Compound | Notes |

| Binding Affinity (KD) to Soluble Tubulin | 0.93 ± 0.2 μM[6] | S-methyl DM1 | Similar affinity to maytansine.[6] |

| Binding Affinity (KD) to Microtubules (High-Affinity Sites) | 0.1 ± 0.05 μM[6] | S-methyl DM1 | Binds to approximately 37 high-affinity sites per microtubule.[1][6] |

| IC50 for Microtubule Assembly Inhibition | 4 ± 0.1 μM[6] | S-methyl DM1 | Weaker inhibition of overall polymer mass compared to maytansine (IC50 = 1 μM).[6] |

Table 2: In Vitro Cytotoxicity

| Cell Line | IC50 | Compound | Reference |

| MCF7 (Breast Cancer) | 330 pM | S-methyl DM1 | [5] |

| Pediatric Preclinical Testing Program (PPTP) Panel | 0.002 to >3 nM | This compound | [9] |

| A549 (Lung Cancer) | 4.113e-2 mg/mL | Cetuximab-DM1 (15:1) | [10] |

| H2170 (Lung Cancer) | 8.284e-3 mg/mL | Cetuximab-DM1 (15:1) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are outlines of key experimental protocols.

Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), various concentrations of this compound.

-

Procedure: a. Tubulin is pre-incubated with various concentrations of this compound on ice. b. The mixture is warmed to 37°C to initiate polymerization, and GTP is added. c. The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer. d. The extent of polymerization is determined after reaching a plateau.

-

Data Analysis: The concentration of this compound that inhibits polymerization by 50% (IC50) is calculated from a dose-response curve.[6]

Cell-Based Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.

-

Cell Culture: Cancer cell lines of interest (e.g., MCF7, A549) are cultured in appropriate media and conditions.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing serial dilutions of this compound or an ADC containing this compound. c. Cells are incubated for a defined period (e.g., 72-96 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) that measures metabolic activity or ATP content, respectively.

-

Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by fitting the data to a sigmoidal dose-response curve.[5]

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of this compound or its ADC formulation in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure: a. Human cancer cells are implanted subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives the this compound-containing ADC (e.g., IMGN901) intravenously at a specified dose and schedule (e.g., 15 mg/kg, three times a week for 6 weeks).[11][12] The control group receives a vehicle or a non-targeting ADC. d. Tumor volume is measured regularly using calipers. e. At the end of the study, tumors may be excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Objective responses such as partial or complete tumor regression are also noted.[]

Figure 3: Logical Flow of Preclinical Evaluation.

Conclusion

This compound is a meticulously designed cytotoxic agent that leverages a well-defined mechanism of action – the suppression of microtubule dynamics – to induce cancer cell death. Its high potency makes it an ideal payload for antibody-drug conjugates, enabling targeted therapy that minimizes systemic toxicity while maximizing anti-tumor efficacy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers working with this important class of anti-cancer compounds.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Cetuximab DM1 Antibody-Drug Conjugate Cytotoxicity with Lung Cancer Cell Lines [repository.arizona.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of DM1-SMe, a potent maytansinoid derivative pivotal in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and experimental applications.

Chemical Identity and Physicochemical Properties of this compound

This compound is a synthetic derivative of maytansine, an ansa macrolide that inhibits tubulin polymerization.[1] The "SMe" designation refers to the thiomethane group that caps the sulfhydryl group of the DM1 payload, creating a mixed disulfide.[] This modification is crucial for its subsequent conjugation to monoclonal antibodies. This compound is also referred to as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine.[][3]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 138148-68-2 | [][3][4] |

| Molecular Formula | C36H50ClN3O10S2 | [][3][5] |

| Molecular Weight | 784.38 g/mol | [][4][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | DMSO: 100 mg/mL (127.49 mM) DMF: 16 mg/mL | [3][4] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C Long term (months to years): -20°C In solvent: -80°C (6 months), -20°C (1 month), protect from light | [][4] |

Biological Activity and Mechanism of Action

This compound functions as a highly potent microtubule inhibitor, a mechanism it shares with its parent compound, maytansine.[][6] However, this compound is approximately 3 to 10 times more potent than maytansine.[7] Its primary function is to suppress microtubule dynamics, which is essential for mitotic spindle formation and cell division.[1]

The molecular mechanism involves this compound binding to the tips of microtubules.[1] This binding inhibits both the growth and shortening phases of the microtubules, effectively "poisoning" them and suppressing their dynamic instability.[1] This disruption of microtubule function leads to cell cycle arrest in the G2-M phase and subsequent induction of apoptosis (programmed cell death).[8]

The high cytotoxicity of this compound makes it a powerful agent against cancer cells, with activity observed at nanomolar concentrations.[4]

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to picomolar range.

| Cell Line Panel | IC50 Range | Reference |

| Pediatric Preclinical Testing Program (PPTP) | 0.002 to >3 nM | [3] |

| Panel of Human Tumor Cell Lines | 0.003 to 0.01 nM | [7] |

Signaling Pathway of this compound in Antibody-Drug Conjugates

When utilized as a payload in an ADC, this compound is delivered specifically to antigen-expressing cancer cells. The following diagram illustrates the intracellular pathway leading to its cytotoxic effect.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fluoroprobe.com [fluoroprobe.com]

- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maytansinoids in Antibody-Drug Conjugates: A Technical Guide

Introduction

Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the shrub Maytenus ovatus.[1][2] These compounds function as potent microtubule-targeting agents, inducing mitotic arrest and subsequent cell death at subnanomolar concentrations.[1][2] While their systemic toxicity limited their use as standalone chemotherapeutic agents, their high potency makes them ideal payloads for antibody-drug conjugates (ADCs).[1][2][] ADCs utilize the specificity of a monoclonal antibody (mAb) to deliver cytotoxic payloads like maytansinoids directly to tumor cells, thereby increasing the therapeutic window and minimizing off-target toxicity.[1][4][5] This guide provides an in-depth technical overview of the core principles of maytansinoid-based ADCs, including their mechanism of action, conjugation chemistry, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

The anticancer activity of maytansinoids is primarily driven by their interaction with tubulin.[2][4] The general mechanism for a maytansinoid ADC is a multi-step process:

-

Target Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[1][2]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][4]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[4][6]

-

Payload Release: Inside the acidic and protease-rich environment of the lysosome, the ADC is degraded. The linker connecting the maytansinoid to the antibody is cleaved (for cleavable linkers) or the antibody itself is catabolized (for non-cleavable linkers), releasing the maytansinoid payload into the cytoplasm.[4][6]

-

Microtubule Disruption: The released maytansinoid binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics by inhibiting their polymerization.[2][4][7] This is distinct from taxanes, which stabilize microtubules.[2]

-

Cell Cycle Arrest & Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the mitotic checkpoint, and ultimately, programmed cell death (apoptosis).[2][6]

Maytansinoid Payloads and Linker Chemistry

While maytansine itself is highly potent, it lacks a functional group for stable conjugation to an antibody.[1] Therefore, semi-synthetic derivatives, primarily mertansine (DM1) and soravtansine (DM4) , were developed. These derivatives incorporate a thiol group, enabling covalent attachment to linkers.[1][2] DM1 and DM4 are 100 to 1000 times more potent than maytansine.[2]

Linker Chemistry is critical for the stability and efficacy of an ADC. The linker must be stable in systemic circulation to prevent premature payload release but allow for efficient release within the target cell.[2][8] Maytansinoid ADCs utilize two main classes of linkers.

-

Non-Cleavable Linkers: These linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable covalent bond.[1] The payload is released only after the complete lysosomal degradation of the antibody into amino acids.[6] The resulting metabolite (e.g., Lysine-SMCC-DM1) is charged and generally cannot diffuse across cell membranes, limiting the "bystander effect".[9][10] Ado-trastuzumab emtansine (Kadcyla®) is a prime example that uses a non-cleavable linker.[1][9]

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins.[11] Disulfide linkers (e.g., SPDB) are a common type, which are cleaved in the reducing environment of the cell.[12] Cleavable linkers release a payload metabolite that can be membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect .[6][9][13]

Conjugation Workflow

The most common method for conjugating maytansinoids is through the reaction of a linker with the ε-amino groups of lysine residues on the antibody.[12][14] This process results in a heterogeneous mixture of ADCs with a range of drug-to-antibody ratios (DAR).[15] A typical DAR for maytansinoid ADCs is 3-4.[14][15]

Quantitative Data Summary

The efficacy and characteristics of maytansinoid ADCs have been extensively studied. The following tables summarize key quantitative data for approved drugs, in vitro potency, and pharmacokinetic parameters.

Table 1: FDA-Approved Maytansinoid ADCs

| Drug Name | Trade Name | Target Antigen | Payload | Linker Type | Indication | Approval Year |

|---|---|---|---|---|---|---|

| Ado-trastuzumab emtansine | Kadcyla® | HER2 | DM1 | Non-cleavable (SMCC) | HER2-positive Breast Cancer | 2013[1] |

| Mirvetuximab soravtansine | Elahere™ | Folate Receptor α (FRα) | DM4 | Cleavable (Disulfide) | Platinum-Resistant Ovarian Cancer | 2022[1] |

Table 2: Representative In Vitro Cytotoxicity

| Compound/ADC | Cell Line | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Maytansine | P-388 (murine leukemia) | - | ~0.6 pM | [1] |

| Maytansine | L1210 (murine leukemia) | - | ~2 pM | [1] |

| Maytansinoids (general) | Various tumor cells | - | Sub-nanomolar range | [1][6] |

| Trastuzumab-Maytansinoid | MDA-MB-361 (breast) | HER2 | 1.6 nmol/L (payload conc.) | [16] |

| SAR566658 | Various CA6-positive | CA6 | 1 to 7.3 nmol/L |[12] |

Table 3: Pharmacokinetic & Disposition Parameters

| ADC | Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| High DAR ADCs (DAR ~9-10) | Clearance | Rapidly cleared from plasma | High DAR leads to faster clearance and reduced efficacy. | [15] |

| High DAR ADCs (DAR ~9-10) | Liver Accumulation | 24-28% of injected dose/gram | Increased hydrophobicity may lead to faster liver uptake. | [15] |

| Low DAR ADCs (DAR <6) | Liver Accumulation | 7-10% of injected dose/gram | Better therapeutic index compared to high DAR ADCs. | [15] |

| T-DM1 (non-cleavable) | Plasma PK | Slower DM1 release | Linker stability impacts pharmacokinetics. | [17] |

| T-SPP-DM1 (cleavable) | Plasma PK | Faster DM1 release | Disulfide linker is less stable in circulation. |[17] |

The Bystander Effect

The bystander effect is the ability of an ADC to kill not only the antigen-positive target cell but also adjacent antigen-negative cells.[9][13] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

-

Cleavable Linkers are essential for a significant bystander effect.[9] Upon cleavage in the lysosome, they release a membrane-permeable, uncharged metabolite that can diffuse into neighboring cells and exert its cytotoxic effect.[9][13]

-

Non-Cleavable Linkers , like the one in T-DM1, release a charged lysine-linker-payload metabolite that cannot efficiently cross cell membranes, thus producing little to no bystander killing.[9][10]

The hydrophobicity of the released metabolite can correlate with the potency of the bystander effect.[9]

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. books.rsc.org [books.rsc.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DM1-SMe as an Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a highly potent, synthetic derivative of the natural product maytansine, engineered specifically for its role as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][] Maytansinoids, as a class of compounds, exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[3][] The parent compound, maytansine, demonstrated significant antitumor activity in early studies but was limited by systemic toxicity.[3] The development of DM1 and its derivatives, such as this compound, was driven by the need to harness this potent cytotoxicity in a targeted manner, thereby improving the therapeutic index.[3]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its evaluation as an ADC payload.

Physicochemical Properties

This compound is characterized by its complex macrocyclic structure and specific chemical modifications that enable its conjugation to antibodies. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C36H50ClN3O10S2 | [5] |

| Molecular Weight | 784.4 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Solubility | Soluble in DMSO (12 mg/ml), DMF (16 mg/ml). Slightly soluble in Chloroform and Methanol. | [5] |

| Storage | Store at -20°C, protected from light. | [6] |

| Stability | Stable for at least 4 years when stored properly. | [5] |

Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of microtubule polymerization.[][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][7]

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.

Quantitative Data on Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar to nanomolar activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer (HER2+) | 0.080 ± 0.0173 | [8] |

| BT474 | Breast Cancer (HER2+) | 0.036 ± 0.0151 | [8] |

| HCC1954 | Breast Cancer (HER2+) | 0.4166 ± 0.18 | [8] |

| MDAMB453 | Breast Cancer (HER2+) | 6.08 ± 0.825 | [8] |

| MDAMB231 | Breast Cancer (HER2-) | 7.46 ± 0.102 | [8] |

| SARARK-6 | Ovarian Carcinosarcoma (HER2 3+) | <0.0001 | [9] |

| SARARK-9 | Uterine Carcinosarcoma (HER2 3+) | <0.0001 | [9] |

| SARARK-1 | Uterine Carcinosarcoma (HER2 1+) | <0.0001 | [9] |

| SARARK-7 | Ovarian Carcinosarcoma (HER2 0) | <0.0001 | [9] |

| Various Pediatric Cancer Lines | Pediatric Cancers | 0.002 to >3 | [5] |

Experimental Protocols

Synthesis and Conjugation of this compound

While the precise, industrial-scale synthesis of this compound is often proprietary, a general laboratory-scale approach involves the modification of maytansinol.[10] The subsequent conjugation to a monoclonal antibody (mAb) is a critical step in creating a functional ADC. The following workflow outlines the conjugation process using a non-cleavable SMCC linker.

Protocol for Antibody Conjugation to this compound using SMCC Linker:

This protocol is a general guideline and may require optimization based on the specific antibody and desired drug-to-antibody ratio (DAR).[11][12][13]

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

-

-

Linker Activation and Conjugation:

-

Dissolve the SMCC linker in an organic solvent (e.g., DMSO).

-

Add the activated SMCC linker to the antibody solution at a specific molar ratio to achieve the desired level of modification.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration.

-

-

Payload Conjugation:

-

Dissolve this compound in an organic solvent (e.g., DMSO).

-

Add the this compound solution to the maleimide-activated antibody. The sulfhydryl group of DM1 will react with the maleimide group on the linker.

-

Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated payload and linker-antibody intermediates using size-exclusion chromatography (SEC) or other suitable chromatographic methods.

-

Characterize the purified ADC for parameters such as protein concentration, drug-to-antibody ratio (DAR), aggregation, and free drug levels.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][14]

Protocol:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC and a control antibody in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

-

Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[1]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.[15]

-

In Vivo Efficacy Study (Xenograft Mouse Model)

Xenograft models are instrumental in evaluating the in vivo antitumor activity of this compound ADCs.[16][17][18]

Protocol:

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the this compound ADC, a control antibody, and a vehicle control intravenously (or via another appropriate route) according to the planned dosing schedule and concentration.[6]

-

-

Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of the antitumor effect compared to the control groups.

-

Conclusion

This compound stands as a clinically validated and highly effective ADC payload, offering a potent mechanism of action through microtubule disruption. Its well-characterized physicochemical properties and established protocols for conjugation and evaluation make it a valuable tool in the development of novel targeted cancer therapies. This guide provides a foundational understanding for researchers and drug developers seeking to leverage the therapeutic potential of this compound in their ADC programs.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellmosaic.com [cellmosaic.com]

- 13. Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 20. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of DM1-SMe and Maytansine Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the cytotoxic properties of DM1-SMe and its parent compound, maytansine. Both are potent microtubule-targeting agents belonging to the maytansinoid family, which are crucial components in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to offer a thorough understanding for researchers in the field.

Introduction to this compound and Maytansine

Maytansine is a natural ansa macrolide first isolated from the plant Maytenus ovatus.[3][4] It exhibits powerful anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4] However, its clinical use as a standalone chemotherapeutic agent was limited by significant systemic toxicity.[3][5]

DM1, a synthetic derivative of maytansine, was developed to address this limitation.[3] Specifically, DM1 is a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies, forming ADCs.[6] This approach allows for targeted delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window.[7] this compound is a stable, unconjugated form of DM1 where the thiol group is capped with a methyl disulfide, making it a useful tool for research and as a reference standard.[][9] Both maytansine and DM1 derivatives are highly potent cytotoxic agents, inducing cell death at sub-nanomolar concentrations.[2]

Comparative Cytotoxicity: Quantitative Data

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the IC50 values for this compound and maytansine across various cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| MCF7 | Breast Cancer | Maytansine | 0.71 | [3] |

| MCF7 | Breast Cancer | S-methyl DM1 | 0.33 | [3] |

| BT474 | Breast Cancer | Maytansine | 0.42 | [10] |

| BJAB | B-cell lymphoma | Maytansine | 0.27 | [10] |

| Panel of Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 |

Note: S-methyl DM1 is used as a stable analog of DM1 for in vitro studies.[4] Some studies indicate that this compound can be 3- to 10-fold more potent than maytansine.

Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and maytansine share a common mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division.[1][] They bind to tubulin at the vinca alkaloid binding site, preventing its polymerization into microtubules.[1][4] This leads to the depolymerization of existing microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis.[1][3][5]

The following diagram illustrates the signaling pathway initiated by maytansinoids.

Experimental Protocols for Cytotoxicity Assays

The determination of IC50 values for this compound and maytansine typically involves in vitro cytotoxicity assays. The following is a generalized protocol based on common methodologies.[10][11]

4.1. Cell Culture

-

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5-6% CO2.

4.2. Cytotoxicity Assay (e.g., MTT or WST-8 Assay)

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 2,000 to 5,000 cells per well).

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of this compound or maytansine. Control wells with untreated cells and wells with media only (blank) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 to 120 hours, to allow the drugs to exert their cytotoxic effects.[10][11]

-

Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

WST-8 Assay: WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well and incubated for 1-4 hours. The absorbance of the resulting formazan dye is measured at approximately 450 nm.[11]

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Conclusion

Both this compound and maytansine are highly potent cytotoxic agents that function by disrupting microtubule dynamics. The available data suggests that this compound may exhibit slightly greater potency than its parent compound, maytansine, in some cancer cell lines. The development of DM1 and its use in ADCs represents a significant advancement in targeted cancer therapy, leveraging the high cytotoxicity of maytansinoids while minimizing systemic toxicity. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other potent cytotoxic agents in the field of oncology drug development.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mertansine - Wikipedia [en.wikipedia.org]

- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. This compound | CAS 138148-68-2 | Sun-shinechem [sun-shinechem.com]

- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Core Principles of DM1-SMe in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A critical component of an ADC's success is its cytotoxic payload. DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, has emerged as a key payload in the development of next-generation ADCs. This technical guide provides an in-depth exploration of the fundamental principles of this compound, its mechanism of action, and its application in cancer research.

This compound is the unconjugated form of the maytansinoid DM1, featuring a mixed disulfide with thiomethane to cap its reactive sulfhydryl group.[][2] This modification facilitates its conjugation to monoclonal antibodies, creating ADCs that are stable in circulation yet capable of releasing the active, highly cytotoxic DM1 payload within the targeted cancer cell.[][2]

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic mechanism of DM1, and by extension this compound, is the potent inhibition of microtubule dynamics.[][3] Maytansinoids, including DM1, are powerful anti-mitotic agents that exert their effects at sub-nanomolar concentrations.[4]

-

Binding to Tubulin: Upon release inside the cancer cell, DM1 binds to tubulin, the protein subunit of microtubules.[5][6] Specifically, it binds with high affinity to the tips of microtubules.[7]

-

Suppression of Microtubule Dynamics: This binding action suppresses the dynamic instability of microtubules—the essential process of rapid growth (polymerization) and shortening (depolymerization).[7] DM1 effectively poisons the microtubule ends, inhibiting both elongation and shortening, which is critical for proper mitotic spindle formation.[7]

-

Cell Cycle Arrest: The disruption of the mitotic spindle assembly prevents the cell from progressing through mitosis, leading to a cell cycle arrest at the G2/M phase.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][8]

The following diagram illustrates the signaling pathway from ADC internalization to apoptosis.

Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate.

Quantitative Data: In Vitro Potency

This compound demonstrates potent cytotoxicity across a range of human cancer cell lines, often exhibiting greater potency than its parent compound, maytansine. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar to low nanomolar range.

| Compound | Cell Line | IC50 (nM) | Notes |

| This compound | Panel of Human Tumor Cell Lines | 0.003 - 0.01 | Generally 3-10 fold more potent than maytansine.[9] |

| S-methyl DM1 | - | 0.34 (for G2-M arrest) | Comparable to maytansine (0.31 nM). |

| Maytansine | - | 0.71 (for mitotic arrest) | -[7] |

| S-methyl DM1 | - | 0.33 (for mitotic arrest) | More potent than maytansine for mitotic arrest.[7] |

| This compound | Multiple Cancer Cells | Nanomolar levels | Exhibits broad cytotoxicity. |

Overcoming Multidrug Resistance

A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1).[10] The choice of linker used to conjugate DM1 to an antibody can critically influence the ADC's ability to bypass MDR. For instance, ADCs constructed with a hydrophilic linker (e.g., PEG4Mal) have been shown to be more effective against MDR1-expressing tumors compared to those with a more nonpolar linker like SMCC.[10] The resulting hydrophilic metabolite is a poorer substrate for the MDR1 pump, leading to better intracellular retention and increased cytotoxicity.[10]

Caption: Linker chemistry influences evasion of MDR1-mediated drug efflux.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (570 nm wavelength)

Workflow:

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

Procedure:

-

Cell Plating: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add the drug dilutions. Include wells with untreated cells and vehicle (DMSO) controls.[11][12]

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plates on a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration on a logarithmic scale and use a non-linear regression model to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.

Objective: To assess the ability of an ADC to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line that expresses the target antigen

-

ADC containing this compound

-

Vehicle control solution (e.g., sterile PBS)

-

Calipers for tumor measurement

-

Appropriate animal housing and care facilities

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the ADC (e.g., via intravenous injection) according to the planned dosing schedule (e.g., once, or multiple times a week for several weeks).[14][15] The control group receives the vehicle.

-

Monitoring: Monitor animal body weight as a measure of toxicity.[10] Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Complete tumor regression may be observed.[7]

Conclusion

This compound is a highly potent and clinically validated cytotoxic payload that forms the backbone of several successful antibody-drug conjugates. Its core mechanism—the targeted disruption of microtubule dynamics—leads to effective cancer cell killing. The versatility in linker chemistry allows for the development of ADCs that can overcome clinical challenges such as multidrug resistance. The robust preclinical data, supported by standardized in vitro and in vivo experimental protocols, underscores the fundamental importance of this compound in the ongoing advancement of targeted cancer therapies. This guide provides a foundational understanding for researchers dedicated to harnessing the power of ADCs in the fight against cancer.

References

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 10. aacrjournals.org [aacrjournals.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a thiol-modified derivative of the potent microtubule inhibitor maytansine, has emerged as a critical component in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins as a derivative of a natural product to its role as a highly effective cytotoxic payload in targeted cancer therapies. This document details its mechanism of action, preclinical and clinical development, and provides structured data and experimental methodologies for researchers in the field.

Introduction: The Maytansinoid Family and the Need for Targeted Delivery

Maytansine, a natural product isolated from the plant Maytenus ovatus, demonstrated potent antitumor activity by inhibiting microtubule assembly, a critical process for cell division. However, its clinical development in the 1970s was hampered by significant systemic toxicity, including peripheral neuropathy. This led to the exploration of maytansinoid derivatives, or "DMs," with modified structures to improve their therapeutic index. The core concept was to create highly potent cytotoxic agents that could be selectively delivered to cancer cells, minimizing exposure to healthy tissues. This paved the way for the development of antibody-drug conjugates (ADCs), which link a potent cytotoxic payload, like a maytansinoid, to a monoclonal antibody that targets a tumor-specific antigen.

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine) was developed as a maytansinoid derivative with a thiol group, allowing for conjugation to antibodies via various linker technologies. To create a more stable and readily usable form for conjugation, the thiol group is often capped, leading to derivatives like this compound (N2'-deacetyl-N2'-(3-(methyldithio)-1-oxopropyl)maytansine). This compound serves as a stable precursor that can be readily conjugated to antibodies to form ADCs.[]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound, once released from its antibody carrier within the target cancer cell, is the potent inhibition of microtubule polymerization.[2] This action is shared with its parent compound, maytansine.

-

Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[3] This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, DM1 and its metabolites strongly suppress the dynamic instability of microtubules. This includes inhibiting both the growth and shortening phases of microtubules, leading to a static, non-functional mitotic spindle.[4]

-

Mitotic Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of downstream signaling pathways.

Signaling Pathway for DM1-Induced Apoptosis

The prolonged mitotic arrest induced by DM1 triggers a cascade of signaling events culminating in apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the caspase cascade.

Preclinical Development

The preclinical development of this compound and ADCs utilizing this payload has been extensive, demonstrating potent and targeted antitumor activity in a variety of cancer models.

In Vitro Cytotoxicity

This compound has shown potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.[5] This high potency is a key attribute for its use as an ADC payload.

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |

| Panel of human tumor cell lines | Various | 0.003 - 0.01 | [5] |

| MDA-MB-361 (Parental) | Breast Cancer | ~0.08 (calculated from T-DM1 IC50) | [6] |

| MDA-MB-361 (T-DM1 Resistant) | Breast Cancer | ~0.4 - 0.64 (calculated from T-DM1 IC50) | [6] |

In Vivo Efficacy in Xenograft Models

ADCs utilizing DM1 have demonstrated significant tumor growth inhibition and regression in various xenograft models of human cancers.

| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Lorvotuzumab mertansine (IMGN901) | NCI-H526 (SCLC) | 17 mg/kg, qw x 2 | 4 of 6 animals tumor-free | [7] |

| Lorvotuzumab mertansine (IMGN901) | SW2 (SCLC) | 17 mg/kg, single dose | Significant tumor growth inhibition | [7] |

| Lorvotuzumab mertansine (IMGN901) | PPTP solid tumor xenografts | 15 mg/kg, IV, 3x/week for 6 weeks | Inhibited tumor growth | [8] |

| Trastuzumab-DM1 (T-DM1) | JIMT-1 (Trastuzumab-resistant breast cancer) | 15 mg/kg, weekly | Partial but significant tumor growth inhibition | [] |

Clinical Development of DM1-Containing ADCs

The potent preclinical activity of DM1-based ADCs has translated into successful clinical development, with several agents demonstrating significant efficacy in patients.

Lorvotuzumab Mertansine (IMGN901)

Lorvotuzumab mertansine is an ADC composed of a humanized anti-CD56 antibody and the DM1 payload.[7] CD56 is expressed on various solid and hematological malignancies.

| Trial Phase | Cancers Studied | Key Findings | Reference |

| Phase I | CD56+ Solid Tumors (SCLC, MCC, Ovarian) | Recommended Phase II dose of 60 mg/m²/day for 3 days every 21 days. Objective responses observed in Merkel cell carcinoma (MCC) and small-cell lung cancer (SCLC). | [9] |

| Phase I | Relapsed/Refractory Multiple Myeloma | Maximum tolerated dose of 112 mg/m². Stable disease or better was noted in 42.9% of patients, with a median duration of response of 15.5 months. | [10][11] |

| Phase II | Pediatric Relapsed/Refractory Solid Tumors | Tolerated at the adult recommended dose of 110 mg/m². Limited clinical activity was observed. | [12][13] |

Trastuzumab Emtansine (T-DM1, Kadcyla®)

Trastuzumab emtansine is an ADC composed of the anti-HER2 antibody trastuzumab and the DM1 payload, connected by a stable thioether linker. It is approved for the treatment of HER2-positive breast cancer.

| Trial Name (Phase) | Patient Population | Comparator | Primary Endpoint Results | Reference |

| EMILIA (Phase III) | HER2+ metastatic breast cancer, previously treated with trastuzumab and a taxane | Lapatinib plus capecitabine | Median Progression-Free Survival: 9.6 months vs. 6.4 months (HR=0.65, p<0.001). Median Overall Survival: 30.9 months vs. 25.1 months (HR=0.68, p<0.001). | [14] |

| TH3RESA (Phase III) | HER2+ advanced breast cancer, previously treated with ≥2 HER2-directed therapies | Treatment of physician's choice | Median Progression-Free Survival: 6.2 months vs. 3.3 months (HR=0.528, p<0.001). | |

| KATHERINE (Phase III) | HER2+ early breast cancer with residual invasive disease after neoadjuvant therapy | Trastuzumab | 3-year Invasive Disease-Free Survival: 88% vs. 77% (HR=0.50). At a median follow-up of 8.4 years, a sustained improvement in IDFS was observed (HR=0.54), with a 7-year IDFS of 80.8% vs. 67.1%. | [7][15][16] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound and its conjugates. These are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from the natural product maytansine. A detailed, step-by-step protocol is often proprietary. However, the general synthetic strategy involves the modification of the C3 ester side chain of maytansine to introduce a thiol-containing moiety, which is then capped with a methylthio group. The synthesis of DM1 has been extensively studied and serves as a precursor.[17]

Antibody-Drug Conjugation via Lysine Residues

A common method for conjugating DM1 to an antibody is through the reaction of a bifunctional linker with the lysine residues on the antibody surface.

Protocol Outline:

-

Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0).[15][18]

-

Linker Reaction: The bifunctional linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is added to the antibody solution. The NHS-ester end of the SMCC linker reacts with the primary amines of lysine residues on the antibody.[19]

-

Purification: The antibody-linker intermediate is purified to remove excess linker, often by size exclusion chromatography.

-

Payload Conjugation: The thiol-containing payload, DM1, is added to the purified antibody-linker intermediate. The thiol group of DM1 reacts with the maleimide group of the linker to form a stable thioether bond.[15][18]

-

Final Purification and Characterization: The final ADC is purified to remove unconjugated payload and other impurities. The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol Outline:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer that promotes polymerization (e.g., PEM buffer).

-

Compound Addition: this compound or other test compounds are added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Measurement of Polymerization: Microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer.[20]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Protocol Outline:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or control compounds for a specified time.

-

Fixation: The cells are fixed to preserve their structure. A common method for microtubule visualization is fixation with ice-cold methanol.[21]

-

Permeabilization: The cell membrane is permeabilized (if not already achieved by the fixation method) to allow antibodies to enter the cell.

-

Immunostaining:

-

Primary Antibody: Cells are incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin).

-

Secondary Antibody: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Nuclear Staining: A fluorescent nuclear stain (e.g., DAPI) is often included to visualize the cell nucleus.

-

-

Imaging: The coverslips are mounted on microscope slides, and the microtubule network and nuclei are visualized using a fluorescence microscope.[21]

Western Blot for Apoptosis Markers

Western blotting can be used to detect the activation of key proteins in the apoptotic pathway, such as JNK and caspases.

Protocol Outline:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK, anti-cleaved caspase-3).[20][22]

-

Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.

Conclusion

This compound represents a successful example of rational drug design, transforming a potent but toxic natural product into a highly effective and targeted anticancer agent when incorporated into an ADC. Its development has been pivotal in the field of oncology, leading to the approval of life-extending therapies for patients with cancer. The methodologies and data presented in this guide provide a valuable resource for researchers and drug developers working to create the next generation of targeted cancer therapeutics. Further research into mechanisms of resistance and the development of novel linker-payload technologies will continue to build upon the foundation laid by the discovery and development of this compound.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine | 912569-84-7 | MLB56984 [biosynth.com]

- 12. ADVL1522: A Phase 2 Study of Lorvotuzumab Mertansine (IMGN901) in Children with Relapsed or Refractory Wilms Tumor, Rhabdomyosarcoma, Neuroblastoma, Pleuropulmonary Blastoma, Malignant Peripheral Nerve Sheath Tumor (MPNST) and Synovial Sarcoma, a Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Basic Handling and Storage of DM1-SMe Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of DM1-SMe powder, a potent maytansinoid microtubule inhibitor utilized in the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Introduction to this compound

This compound is a derivative of the cytotoxic agent maytansine, modified with a thiomethane group. This modification facilitates its conjugation to antibodies or other targeting moieties.[][2] Its high cytotoxicity, which inhibits microtubule assembly and induces cell cycle arrest, makes it a valuable payload in the field of targeted cancer therapy.[][3] Given its potency, meticulous handling and storage are paramount.

Safety Precautions and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Some evidence suggests it may cause an allergic skin reaction.[5] Therefore, stringent safety measures must be implemented.

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A full-length laboratory coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is advised.

Handling Guidelines:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid inhalation of the powder and direct contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in the designated handling area.[4]

-

Wash hands thoroughly after handling the compound.[4]

-

In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.

-

Dispose of waste in a designated, approved hazardous waste container.[4]

Storage Conditions for this compound

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions vary for the solid powder and solutions.

Storage of this compound Powder

Table 1: Recommended Storage Conditions for this compound Powder

| Storage Condition | Temperature | Duration | Additional Notes |

| Short-term | 0 - 4°C | Days to weeks | Keep dry and protected from light.[] |

| Long-term | -20°C | Months to years | Recommended for optimal stability.[][2][4] |

Storage of this compound Solutions

Once dissolved in a solvent, the stability of this compound can be compromised. Therefore, specific storage conditions must be followed. It is advisable to prepare fresh solutions for experiments whenever possible. If storage is necessary, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound in Solvent

| Solvent | Temperature | Duration | Additional Notes |

| DMSO, DMF, etc. | -20°C | Up to 1 month | Protect from light.[6][7] |

| DMSO, DMF, etc. | -80°C | Up to 6 months | Protect from light.[6][7] |

Solubility Parameters

This compound exhibits poor solubility in aqueous solutions and is soluble in several organic solvents.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 12 mg/mL | [7][8] |

| DMF | 16 mg/mL | [7][8] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [7][8] |

| Water | Insoluble | [] |

Experimental Protocols

General Protocol for Handling and Weighing this compound Powder

-

Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary PPE and handling equipment (e.g., spatulas, weigh boats, microbalance).

-

Equilibration: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation of moisture, which could affect stability.

-

Weighing: Carefully transfer the desired amount of powder to a tared weigh boat inside the fume hood. Avoid creating dust.

-

Closure: Securely close the container of this compound immediately after use.

-

Storage: Return the container to the appropriate storage temperature as outlined in Table 1.

-

Decontamination: Clean all surfaces and equipment that came into contact with the powder according to your institution's standard operating procedures for hazardous materials.

General Protocol for Preparing a Stock Solution

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements and solubility data (see Table 3). DMSO is a common choice.

-

Calculation: Calculate the required volume of solvent to achieve the desired concentration.

-

Dissolution: In a chemical fume hood, add the pre-weighed this compound powder to a sterile vial. Add the calculated volume of solvent.

-

Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at the recommended temperature (see Table 2), protected from light.

Visualized Workflows

This compound Handling and Storage Workflow

Caption: Logical workflow for the safe handling and appropriate storage of this compound.

This guide is intended to provide a foundational understanding of the handling and storage of this compound powder. Researchers should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step DM1-SMe Antibody Conjugation

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies is a critical step in the development of Antibody-Drug Conjugates (ADCs). This document provides a detailed protocol for the conjugation of DM1-SMe, a potent maytansinoid microtubule inhibitor, to a target antibody.

This compound is a derivative of maytansine that can be readily conjugated to the sulfhydryl group of an antibody to form a stable thioether linkage.[] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing systemic toxicity.[] The following protocol outlines a common method for this compound conjugation, often utilizing a linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to connect DM1 to lysine residues on the antibody.[2]

Experimental Protocols

This protocol is divided into three main stages: Antibody Preparation, this compound Conjugation, and Purification and Characterization of the resulting ADC.

Stage 1: Antibody Preparation and Linker Activation

The initial step involves preparing the antibody and activating it with a bifunctional linker. This protocol uses SMCC, which contains an NHS ester to react with lysine residues on the antibody and a maleimide group to react with the thiol group of DM1.[2][3]

Materials and Reagents:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25[2]

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Dimethyl sulfoxide (DMSO)

-

Ultrafiltration devices (e.g., Amicon-30 kDa)[2]

Protocol:

-

Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using an appropriate method such as dialysis or ultrafiltration.

-

Antibody Concentration Adjustment: Adjust the concentration of the antibody solution to a working concentration, for example, 2 mg/mL (13.5 nmol/mL), with the Conjugation Buffer.[2]

-

SMCC-Linker Activation of Antibody:

-

Dissolve SMCC in DMSO to prepare a stock solution.

-

Add a molar excess of the SMCC-DMSO solution to the antibody solution. A common molar ratio is 15 equivalents of SMCC-DM1 to 1 equivalent of antibody.[2]

-

Incubate the reaction mixture to allow the NHS ester of SMCC to react with the lysine residues on the antibody.[4]

-

Stage 2: this compound Conjugation

In this stage, the thiol-containing DM1 payload is conjugated to the maleimide groups on the SMCC-activated antibody.

Materials and Reagents:

-

SMCC-activated antibody from Stage 1

-

This compound

-

Dimethylacetamide (DMA) or DMSO

Protocol:

-

Purification of Activated Antibody: Remove excess, unreacted SMCC from the activated antibody solution using an ultrafiltration device.[2]

-

This compound Solution Preparation: Dissolve this compound in DMA or DMSO to a desired concentration.

-

Conjugation Reaction:

-

Add the this compound solution to the purified SMCC-activated antibody.

-

Incubate the mixture to facilitate the reaction between the maleimide groups on the antibody and the sulfhydryl group of DM1. The reaction can be carried out at 32°C for varying durations (e.g., 2, 4, 6, or 24 hours) to achieve different drug-to-antibody ratios (DARs).[2]

-

Stage 3: Purification and Characterization

The final step involves purifying the ADC to remove unconjugated DM1 and other byproducts, followed by characterization to determine the DAR and purity.

Materials and Reagents:

-

Crude ADC solution from Stage 2

-

Purification buffer (e.g., PBS)

-

Size-Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

-

Mass Spectrometer (for intact mass analysis)

Protocol:

-

Purification:

-

Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated DM1 and other small molecules.[]

-

Alternatively, ultrafiltration can be used for purification.[2]

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of DM1 molecules conjugated to each antibody can be determined using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[6] The molecular weight difference between the main peaks in mass spectrometry can be used to identify the number of conjugated DM1 molecules, with a shift of approximately 957 Da per DM1.[7]

-

Purity and Aggregation Analysis: Analyze the purified ADC for purity and the presence of aggregates using SEC.[8]

-

In Vitro Cytotoxicity Assay: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on relevant cancer cell lines.[2][8]

-

Data Presentation

The following tables summarize key quantitative data from various DM1 conjugation protocols.

Table 1: Reaction Conditions for Antibody-DM1 Conjugation

| Parameter | Value | Reference |

| Antibody Concentration | 2 mg/mL (13.5 nmol/mL) | [2] |

| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.25 | [2] |

| SMCC-DM1:Antibody Molar Ratio | 15:1 | [2] |

| Incubation Temperature | 32°C | [2] |

| Incubation Time | 2, 4, 6, or 24 hours | [2] |

Table 2: Example of Achieved Drug-to-Antibody Ratios (DARs)

| Conjugation Method | Achieved DAR | Reference |

| Lysine-based SMCC conjugation | 2-6 | [8] |

| Site-specific (AJICAP®) | 1.8-1.9 | [6] |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the this compound antibody conjugation process.

Caption: Workflow for this compound Antibody Conjugation.

References

- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]